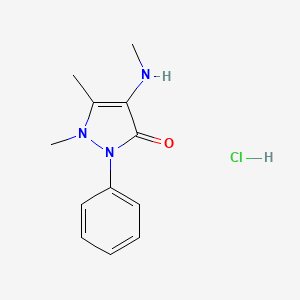

1,5-Dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-on-Hydrochlorid

Übersicht

Beschreibung

4-Methylaminoantipyrine is a major active metabolite of the non-opioid prodrug metamizole. It is formed from metamizole by non-enzymatic hydrolysis in the gastrointestinal tract. 4-Methylaminoantipyrine (0.1 mM) inhibits production of prostaglandin E2 (PGE2; ) induced by the calcium ionophore A23187 in isolated mouse peritoneal macrophages. It increases the paw withdrawal threshold in a rat model of carrageenan-induced hyperalgesia when administered at a dose of 160 µg/paw. 4-Methylaminoantipyrine (60, 90, and 120 mg/kg) reduces LPS-induced pyrexia in rats. It is also a potential impurity found in commercial preparations of metamizole.

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.

Wissenschaftliche Forschungsanwendungen

Pharmazeutischer Referenzstandard

4-Methylamino-Antipyrin-Hydrochlorid: wird als hochwertiger Referenzstandard in der Umweltanalytik und -prüfung verwendet . Es dient als Referenzpunkt, um die Genauigkeit und Konsistenz analytischer Methoden zur Detektion und Quantifizierung pharmazeutischer Verbindungen zu gewährleisten.

Analgetika-Metabolitenforschung

Diese Verbindung ist ein wichtiger aktiver Metabolit des nicht-opioiden Prodrugs Metamizol . Es wird durch nicht-enzymatische Hydrolyse im Magen-Darm-Trakt gebildet, und seine Wirkungen und sein Metabolismus sind Gegenstand pharmakologischer Studien.

Hemmung der Prostaglandinsynthese

Untersuchungen haben gezeigt, dass 4-Methylamino-Antipyrin-Hydrochlorid die Produktion von Prostaglandin E2 hemmen kann, einer Verbindung, die am Entzündungsprozess beteiligt ist . Diese Anwendung ist bedeutsam für die Erforschung entzündungshemmender Medikamente und ihrer Mechanismen.

Schmerzmanagement-Studien

Die Verbindung wurde in der Schmerzforschung eingesetzt, insbesondere in Modellen der induzierten Hyperalgesie. Es wurde beobachtet, dass es die Pfotenrückzugs-Schwelle bei Ratten erhöht, was auf seine potenzielle Anwendung im Schmerzmanagement hinweist .

Antipyretische Wirkungen

In Studien im Zusammenhang mit der Fiebersenkung hat 4-Methylamino-Antipyrin-Hydrochlorid die Fähigkeit gezeigt, die durch Substanzen wie LPS induzierte Pyrexie in Tiermodellen zu reduzieren . Dies unterstreicht seine Relevanz in der Forschung zu fiebersenkenden Medikamenten.

Verunreinigungsanalyse

Als potenzielle Verunreinigung in kommerziellen Präparaten von Metamizol ist diese Verbindung wichtig für die Qualitätskontrolle und -sicherung in der pharmazeutischen Produktion .

Forschung zu entzündungsfördernden Lipidmediatoren

Die Verbindung spielt eine Rolle in der Erforschung entzündungsfördernder Lipidmediatoren. Ihre Interaktion mit dem Cyclooxygenase-Weg, der für die Synthese von pro-inflammatorischen Verbindungen entscheidend ist, ist von besonderem Interesse .

Herz-Kreislauf-Systemforschung

4-Methylamino-Antipyrin-Hydrochlorid: ist auch in der Herz-Kreislauf-Forschung relevant, insbesondere in Bezug auf die Blutgerinnung und Hämostase. Seine Auswirkungen auf Blutbestandteile und -funktionen sind ein wertvolles Forschungsgebiet .

Wirkmechanismus

Target of Action

The primary target of 4-Methylamino antipyrine hydrochloride is the cyclooxygenase enzymes (COX-1, COX-2, and COX-3) . These enzymes are involved in the synthesis of prostaglandins, which play key roles in inflammation, pain, and fever.

Mode of Action

4-Methylamino antipyrine hydrochloride acts primarily in the central nervous system (CNS). It increases the pain threshold by inhibiting the cyclooxygenase enzymes . This inhibition prevents the conversion of arachidonic acid to cyclic endoperoxides, the precursors of prostaglandins .

Biochemical Pathways

By inhibiting the cyclooxygenase enzymes, 4-Methylamino antipyrine hydrochloride disrupts the prostaglandin synthesis pathway . This leads to a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever.

Pharmacokinetics

4-Methylamino antipyrine hydrochloride is a major active metabolite of the non-opioid prodrug metamizole . It is formed from metamizole by non-enzymatic hydrolysis in the gastrointestinal tract

Result of Action

The inhibition of prostaglandin synthesis by 4-Methylamino antipyrine hydrochloride results in reduced inflammation, pain, and fever . In animal studies, it has been shown to increase the paw withdrawal threshold in a rat model of carrageenan-induced hyperalgesia and reduce lipopolysaccharide (LPS)-induced pyrexia in rats .

Action Environment

The action of 4-Methylamino antipyrine hydrochloride can be influenced by various environmental factors. For instance, its conversion from metamizole is a non-enzymatic process that occurs in the gastrointestinal tract , which suggests that factors affecting gastrointestinal conditions could potentially influence its action.

Biochemische Analyse

Biochemical Properties

1,5-Dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride plays a crucial role in biochemical reactions. It is known to inhibit the production of prostaglandin E2 (PGE2) induced by the calcium ionophore A23187 in isolated mouse peritoneal macrophages . This inhibition suggests that the compound interacts with enzymes involved in the cyclooxygenase pathway, particularly prostaglandin-endoperoxide synthase (EC 1.14.99.1), thereby preventing the formation of prostaglandins .

Cellular Effects

1,5-Dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride has notable effects on various cell types and cellular processes. It increases the paw withdrawal threshold in a rat model of carrageenan-induced hyperalgesia, indicating its role in modulating pain perception . Additionally, it reduces LPS-induced pyrexia in rats, demonstrating its antipyretic properties . The compound influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting the production of inflammatory mediators like PGE2 .

Molecular Mechanism

The molecular mechanism of 1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride involves its interaction with key enzymes and biomolecules. It inhibits prostaglandin-endoperoxide synthase, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of inflammatory mediators, thereby exerting its analgesic and antipyretic effects . The compound’s binding interactions with enzymes and its ability to modulate gene expression contribute to its overall biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride change over time. The compound is formed from metamizole by non-enzymatic hydrolysis in the gastrointestinal tract . It has a stability of up to four years when stored at -20°C . Long-term studies in vitro and in vivo have shown that the compound maintains its efficacy in reducing inflammation and pain over extended periods .

Dosage Effects in Animal Models

The effects of 1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride vary with different dosages in animal models. At doses of 60, 90, and 120 mg/kg, the compound effectively reduces LPS-induced pyrexia in rats . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

1,5-Dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride is involved in metabolic pathways related to the cyclooxygenase pathway. It interacts with enzymes like prostaglandin-endoperoxide synthase, inhibiting the production of prostaglandins . This interaction affects metabolic flux and metabolite levels, contributing to its anti-inflammatory and analgesic properties .

Transport and Distribution

The transport and distribution of 1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride within cells and tissues involve its interaction with specific transporters and binding proteins. The compound is soluble in water, facilitating its distribution in biological systems . Its localization and accumulation in target tissues contribute to its therapeutic effects .

Subcellular Localization

1,5-Dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride exhibits specific subcellular localization, which influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, enhancing its efficacy in modulating biochemical reactions .

Eigenschaften

IUPAC Name |

1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.ClH/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10;/h4-8,13H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNONRTWOIVTAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

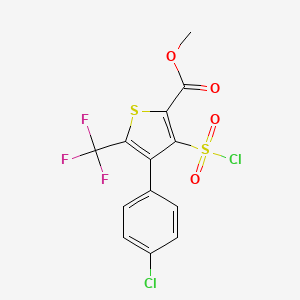

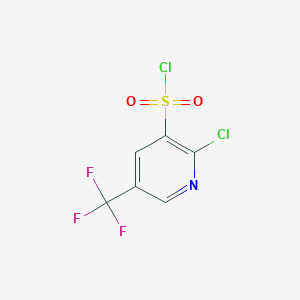

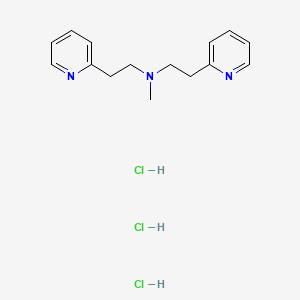

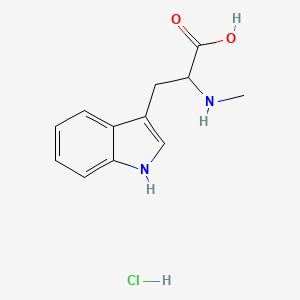

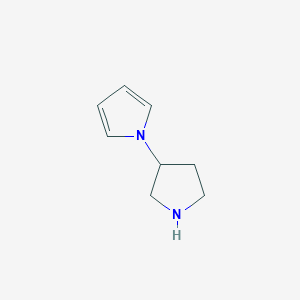

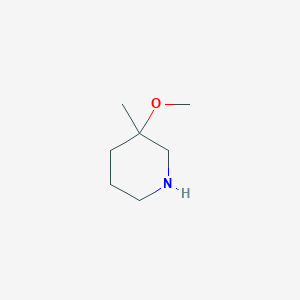

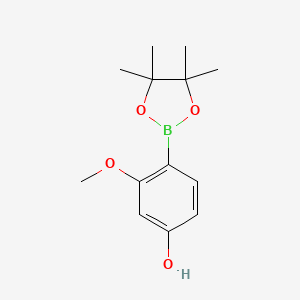

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-hydroxy-3-[(pyridin-3-yl)methoxy]benzene-1-carboximidamide](/img/structure/B1425486.png)

![3-Methylbenzo[d]isoxazole-5-carbaldehyde](/img/structure/B1425493.png)